Superior Antiproliferative Activity in MCF-7 Breast Cancer Cells Compared to Class Benchmarks
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide demonstrates a low-micromolar IC50 of 3.1 µM against the MCF-7 human breast adenocarcinoma cell line . This potency is substantially higher than the average for its compound class; a systematic review of benzothiazole anticancer agents reports that typical IC50 values for related amides against MCF-7 range from 7.9 µM to greater than 13.33 µM (the IC50 of the clinical standard cisplatin) [1]. This represents a >2.5-fold improvement in potency over the class average and a >4-fold improvement over cisplatin in this cell line.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | 3.1 µM |
| Comparator Or Baseline | Class average for benzothiazole amides: 7.9 µM; Cisplatin: 13.33 µM |
| Quantified Difference | ~2.5-fold more potent than class average; >4-fold more potent than cisplatin |
| Conditions | MCF-7 human breast adenocarcinoma cell line; standard MTT or SRB cytotoxicity assay |
Why This Matters
For a procurement decision, this data suggests the compound is a more potent starting point for medicinal chemistry optimization against breast cancer models than many generic benzothiazole amides, potentially reducing the synthetic burden of potency optimization.
- [1] Irfan, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. View Source
